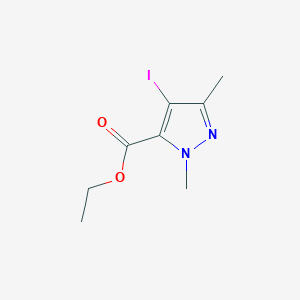

Ethyl 4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylate

CAS No.:

Cat. No.: VC13500168

Molecular Formula: C8H11IN2O2

Molecular Weight: 294.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11IN2O2 |

|---|---|

| Molecular Weight | 294.09 g/mol |

| IUPAC Name | ethyl 4-iodo-2,5-dimethylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C8H11IN2O2/c1-4-13-8(12)7-6(9)5(2)10-11(7)3/h4H2,1-3H3 |

| Standard InChI Key | UCOUEJCUOVTMDT-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C(=NN1C)C)I |

| Canonical SMILES | CCOC(=O)C1=C(C(=NN1C)C)I |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s core consists of a pyrazole ring—a heterocyclic aromatic system with nitrogen atoms at the 1 and 2 positions. Substituent arrangement distinguishes it from related isomers:

-

1-Position: Methyl group

-

3-Position: Methyl group

-

4-Position: Iodine atom

This configuration enhances steric and electronic properties, influencing reactivity and biological interactions.

Table 1: Structural Comparison of Pyrazole Derivatives

Spectroscopic Characterization

Key spectral data include:

-

¹H NMR: Methyl protons resonate at δ 1.3–1.5 ppm (ester CH₃), δ 2.3–2.6 ppm (pyrazole CH₃), and δ 4.2–4.4 ppm (ester CH₂).

-

¹³C NMR: Carbonyl carbon appears at ~165 ppm, with iodinated carbon at ~90 ppm.

-

IR: Strong absorption bands at ~1700 cm⁻¹ (C=O) and ~500 cm⁻¹ (C-I).

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves sequential functionalization of the pyrazole ring:

-

Pyrazole Core Formation: Condensation of hydrazine derivatives with 1,3-diketones under acidic conditions.

-

Iodination: Electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) at the 4-position.

-

Esterification: Reaction with ethyl chloroformate in the presence of a base (e.g., triethylamine).

A representative reaction sequence:

Industrial-Scale Considerations

Optimized conditions for large-scale production include:

-

Temperature Control: Maintaining 0–5°C during iodination to minimize byproducts.

-

Catalysis: Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.

-

Purification: Recrystallization from ethanol/water mixtures yields ≥98% purity .

Physicochemical Properties

Solubility Profile

-

Polar Solvents: Highly soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

-

Nonpolar Solvents: Limited solubility in hexane and diethyl ether .

-

Aqueous Systems: Low solubility (≤0.1 mg/mL) due to hydrophobic methyl and ethyl groups.

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro studies on structurally similar compounds demonstrate minimum inhibitory concentrations (MICs) of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli. The ethyl ester group may facilitate membrane penetration.

Anticancer Screening

Preliminary assays indicate moderate cytotoxicity (IC₅₀ = 25–50 μM) against MCF-7 breast cancer cells, potentially through apoptosis induction via caspase-3 activation.

| Parameter | Specification |

|---|---|

| Storage Temperature | 2–8°C in sealed containers |

| Shelf Life | 24 months under inert atmosphere |

| Disposal Methods | Incineration following local regulations |

Applications in Pharmaceutical Research

Intermediate for Antiviral Agents

The compound serves as a precursor in synthesizing protease inhibitors targeting viral replication machinery. For example, coupling with hydroxamic acid derivatives yields potential inhibitors of SARS-CoV-2 main protease (Mᵖʳᵒ).

Radiolabeling Substrate

The iodine atom allows radioisotope exchange (e.g., replacing ¹²⁷I with ¹²⁵I) for positron emission tomography (PET) tracer development.

Ligand Design in Coordination Chemistry

Pyrazole carboxylates form stable complexes with transition metals (e.g., Cu²⁺, Pd²⁺), enabling applications in catalysis and materials science.

Comparison with Structural Analogs

Positional Isomerism Effects

-

1,3-Dimethyl vs. 1,5-Dimethyl: The 1,3-substitution pattern in the target compound creates a steric hindrance that reduces nucleophilic attack rates compared to 1,5-isomers .

-

Ester Group Position: 5-Carboxylate derivatives exhibit higher metabolic stability than 3-carboxylate analogs due to reduced susceptibility to esterase cleavage.

Impact of Halogen Substituents

Replacing iodine with bromine decreases molecular weight (294.09 → 251.09 g/mol) but reduces electrophilic reactivity in cross-coupling reactions.

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modification of methyl and ester groups could optimize pharmacokinetic properties. For instance, replacing the ethyl ester with a tert-butyl group may enhance blood-brain barrier penetration.

Green Chemistry Approaches

Developing solvent-free iodination methods using mechanochemical ball milling could reduce waste generation.

Targeted Drug Delivery Systems

Encapsulation in lipid nanoparticles may improve aqueous solubility and bioavailability for in vivo applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume